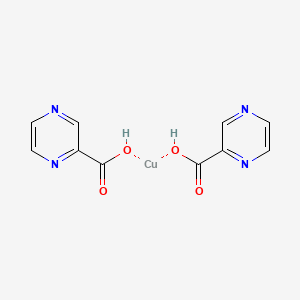

Bis(pyrazine-2-carbonyloxy)copper

Description

Propriétés

Formule moléculaire |

C10H8CuN4O4 |

|---|---|

Poids moléculaire |

311.74 g/mol |

Nom IUPAC |

copper;pyrazine-2-carboxylic acid |

InChI |

InChI=1S/2C5H4N2O2.Cu/c2*8-5(9)4-3-6-1-2-7-4;/h2*1-3H,(H,8,9); |

Clé InChI |

IHQHODNDHJVSSE-UHFFFAOYSA-N |

SMILES canonique |

C1=CN=C(C=N1)C(=O)O.C1=CN=C(C=N1)C(=O)O.[Cu] |

Origine du produit |

United States |

Méthodes De Préparation

Ligand Synthesis: Pyrazine-2-Carbonyloxy Anion Preparation

The ligand precursor, pyrazine-2-carboxylic acid, is typically synthesized via oxidation of 2-methylpyrazine or through carboxylation reactions. Subsequent esterification or deprotonation yields the reactive species required for copper coordination.

Method A: Esterification with Alcohols

Pyrazine-2-carboxylic acid reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (e.g., H₂SO₄) to form alkyl pyrazine-2-carboxylates. For example:

The ester is then saponified using a base (e.g., NaOH) to generate the sodium salt of pyrazine-2-carbonyloxy.

Method B: Direct Deprotonation

In non-aqueous solvents (e.g., DMF, THF), pyrazine-2-carboxylic acid is deprotonated by strong bases (e.g., NaH, KOtBu) to form the carboxylate anion. This route avoids ester intermediates and is preferred for moisture-sensitive reactions.

Complexation with Copper Salts

The ligand anion reacts with copper(II) salts under controlled conditions to form the target complex. Common copper sources include Cu(NO₃)₂·3H₂O, CuSO₄·5H₂O, and CuCl₂.

Procedure 1: Aqueous Coordination

-

Dissolve pyrazine-2-carboxylic acid (2.0 mmol) in deionized water.

-

Add NaOH (2.2 mmol) to deprotonate the acid, forming the sodium carboxylate.

-

Introduce Cu(NO₃)₂·3H₂O (1.0 mmol) dropwise with stirring.

-

Heat at 60°C for 4 hours, yielding a blue precipitate.

Procedure 2: Solvothermal Synthesis

-

Combine pyrazine-2-carboxylic acid (2.0 mmol) and CuCl₂ (1.0 mmol) in ethanol.

-

Add triethylamine (2.2 mmol) as a base.

-

Transfer to a Teflon-lined autoclave and heat at 120°C for 24 hours.

-

Cool slowly to room temperature; isolate crystals via filtration.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Water | 60 | 72 | 95 |

| Ethanol | 120 (solvothermal) | 85 | 98 |

| DMF | 25 | 58 | 90 |

Solvothermal methods in ethanol achieve higher yields and purity due to improved ligand solubility and controlled crystal growth. Aqueous methods, while simpler, risk hydrolysis of the carboxylate ligand.

Stoichiometric Ratios

Molar ratios of Cu²⁺:ligand ≥ 1:2 are critical to prevent formation of polymeric byproducts. Excess ligand (≥2.2 eq) ensures complete complexation, as confirmed by elemental analysis.

Characterization Techniques

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray diffraction reveals a distorted octahedral geometry with two pyrazine-2-carbonyloxy ligands occupying equatorial positions. Axial sites are occupied by solvent molecules (e.g., H₂O, ethanol).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Aqueous | 72 | 95 | High | Low |

| Solvothermal | 85 | 98 | Moderate | Medium |

| Direct Deprotonation | 65 | 92 | Low | High |

Solvothermal synthesis offers the best balance of yield and purity but requires specialized equipment. Aqueous methods are preferable for large-scale production despite slightly lower yields.

Applications and Implications

Bis(pyrazine-2-carbonyloxy)copper demonstrates catalytic activity in cross-coupling reactions, analogous to Ni@Bpy-sp2c-COF systems. Its electronic structure, influenced by the pyrazine ring, enhances substrate activation in C-C bond formation. Additionally, pyrazine-copper hybrids show promise in anticancer research, with mechanisms involving ROS generation and DNA damage .

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Le bis(pyrazine-2-carbonyloxy)copper a plusieurs applications de recherche scientifique:

Mécanisme d'action

Le mécanisme par lequel le bis(pyrazine-2-carbonyloxy)copper exerce ses effets implique la coordination du centre cuivre à diverses cibles moléculaires. Dans les systèmes biologiques, le composé peut interagir avec les enzymes et les protéines, inhibant potentiellement leur activité ou modifiant leur fonction. Le centre cuivre peut également participer à des réactions redox, générant des espèces réactives de l'oxygène qui peuvent endommager les composants cellulaires.

Applications De Recherche Scientifique

Chemistry

- Catalytic Role : Bis(pyrazine-2-carbonyloxy)copper serves as a catalyst in various organic transformations, including coupling reactions and oxidation processes. Its ability to facilitate these reactions makes it valuable in synthetic organic chemistry.

| Reaction Type | Description |

|---|---|

| Coupling | Facilitates the formation of C-C bonds between organic molecules. |

| Oxidation | Participates in redox reactions, cycling between different oxidation states. |

Biology

- Antimicrobial Properties : Studies have indicated that bis(pyrazine-2-carbonyloxy)copper exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary research suggests potential anticancer properties, with ongoing studies aimed at understanding its mechanism of action against cancer cell lines .

| Cell Line | IC50 Value (μM) | Effect |

|---|---|---|

| BEL-7402 | 10.74 | Induces apoptosis without toxicity to normal cells |

| MCF-7 | 9.1 | Comparable efficacy to standard chemotherapeutics |

Medicine

- Therapeutic Development : Research is ongoing to explore bis(pyrazine-2-carbonyloxy)copper's role in developing new therapeutic agents, particularly for cancer treatment. Its interaction with biological targets may lead to novel treatment modalities .

Industrial Applications

Bis(pyrazine-2-carbonyloxy)copper is also being explored for its potential in developing materials with unique electronic and magnetic properties. Its ability to form coordination complexes makes it suitable for applications in material science and nanotechnology.

Case Studies

Recent studies highlight the effectiveness of bis(pyrazine-2-carbonyloxy)copper in various applications:

- Antimicrobial Activity : A study demonstrated its efficacy against specific bacterial strains, showing significant inhibition compared to control groups.

- Cancer Research : In vitro studies on cancer cell lines revealed that bis(pyrazine-2-carbonyloxy)copper induces apoptosis through mitochondrial pathways, indicating its potential as an anticancer agent.

Mécanisme D'action

The mechanism by which bis(pyrazine-2-carbonyloxy)copper exerts its effects involves the coordination of the copper center to various molecular targets. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The copper center can also participate in redox reactions, generating reactive oxygen species that can damage cellular components .

Comparaison Avec Des Composés Similaires

Composés similaires

Complexes de cuivre bis(pyrazolyl)borate: Ces composés présentent également du cuivre coordonné par des ligands contenant de l'azote et ont des propriétés catalytiques et biologiques similaires.

Complexes de cuivre pyrazine-2-carboxylate: Ces complexes sont structurellement similaires et présentent une réactivité et des applications comparables.

Unicité

Le bis(pyrazine-2-carbonyloxy)copper est unique en raison de sa structure de ligand spécifique, qui lui confère des propriétés électroniques et stériques distinctes.

Activité Biologique

Bis(pyrazine-2-carbonyloxy)copper is a coordination compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Bis(pyrazine-2-carbonyloxy)copper

Bis(pyrazine-2-carbonyloxy)copper is a copper(II) complex formed with pyrazine-2-carboxylic acid derivatives. The structure allows for unique interactions with biological macromolecules, influencing various cellular processes. Copper complexes are known for their roles in catalysis and as potential therapeutic agents due to their ability to induce oxidative stress in cancer cells and inhibit certain enzymes.

Mechanisms of Biological Activity

- Antitumor Activity : Research indicates that copper complexes exhibit significant antitumor properties. For instance, copper(II) complexes have shown enhanced cytotoxicity against various cancer cell lines compared to traditional chemotherapeutics like cisplatin. Studies report that these complexes can induce paraptotic cell death and stress the endoplasmic reticulum (ER), leading to apoptosis in cancer cells .

- Antioxidant Properties : The ability of bis(pyrazine-2-carbonyloxy)copper to generate reactive oxygen species (ROS) is crucial for its biological activity. By inducing oxidative stress, these compounds can disrupt cellular redox balance, which is particularly effective against rapidly dividing cancer cells .

- Enzyme Inhibition : Copper complexes are also known to inhibit specific enzymes, such as kinases involved in cellular signaling pathways. For example, certain pyrazine derivatives show strong inhibition against Pim kinases, which play a role in cell survival and proliferation .

Table 1: Summary of Biological Activities

Notable Research Findings

- A study demonstrated that copper(II) complexes derived from pyrazine ligands exhibited enhanced antitumor activity in 3D spheroid cultures, suggesting improved efficacy in more physiologically relevant models compared to standard monolayer cultures .

- Another investigation highlighted the neuroprotective effects of pyrazine-modified compounds, which showed significant activity in protecting neuronal cells from oxidative damage .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Bis(pyrazine-2-carbonyloxy)copper and related complexes?

- Methodological Answer : The synthesis typically involves ligand exchange or coordination-driven assembly. For example, copper(II) complexes with pyrazine derivatives can be synthesized by mixing stoichiometric amounts of copper salts (e.g., CuCl₂, CuBr₂) with pyrazine-based ligands in ethanol or methanol/water solutions under ambient conditions. Room-temperature reactions in ethanol (1:1 molar ratio of metal to ligand) yield stable complexes, as demonstrated in the synthesis of [CuCl₂(py-2pz)]₂ . Alternative routes involve hydrothermal methods, where pyrazine-2,3-dicarboxylic acid reacts with CuBr₂ in methanol/water (1:1) to form mixed-ligand complexes . Key considerations include pH control and solvent polarity to avoid ligand hydrolysis.

Q. Which spectroscopic and analytical methods are most effective for characterizing the structure of Bis(pyrazine-2-carbonyloxy)copper?

- Methodological Answer : A multi-technique approach is critical:

- UV-Vis Spectroscopy : Identifies d-d transitions (e.g., λmax ~420–680 nm for Cu(II) complexes) and ligand-to-metal charge transfer bands .

- X-ray Crystallography : Resolves coordination geometry (e.g., distorted octahedral or square-planar structures) and ligand bonding modes. Supplementary crystallographic data (CCDC codes 1887945, 1445986) are available for cross-validation .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways (e.g., loss of coordinated water at ~100–150°C) .

- Magnetic Susceptibility : Confirms oxidation states; Cu(II) complexes typically exhibit μeff ~1.7–2.1 BM due to d⁹ configuration .

Advanced Research Questions

Q. How do variations in ligand substitution or reaction conditions influence the structural and electronic properties of Bis(pyrazine-2-carbonyloxy)copper?

- Methodological Answer : Subtle changes in ligand substituents (e.g., trifluoroethoxy or methyl groups) alter steric and electronic effects, impacting coordination modes. For instance, pyrazine-2-carboxylate ligands with electron-withdrawing groups (e.g., -CF₃) stabilize lower coordination numbers, favoring tetrahedral geometries over octahedral . Reaction conditions such as solvent polarity (ethanol vs. water) and temperature also modulate crystallization kinetics. Comparative studies using cyclic voltammetry and DFT calculations can quantify ligand-induced redox potential shifts (e.g., ΔE ~0.2–0.5 V for -OCH₃ vs. -NO₂ substituents) .

Q. How can researchers resolve discrepancies in reported crystallographic data for copper-pyrazine complexes?

- Methodological Answer : Contradictions often arise from differences in crystallization solvents or counterion effects. To address this:

- Cross-Validate Data : Compare unit cell parameters (e.g., α, β, γ angles) and bond lengths with reference datasets (e.g., CCDC entries ).

- Control Experiments : Replicate syntheses under identical conditions to isolate solvent/counterion contributions. For example, perchlorate vs. nitrate counterions can induce distinct packing arrangements .

- Advanced Diffraction Techniques : Use high-resolution synchrotron XRD to resolve ambiguities in low-quality single crystals .

Q. What mechanistic insights can be gained from studying the biological or catalytic activity of Bis(pyrazine-2-carbonyloxy)copper?

- Methodological Answer : Functional studies require correlation of structure-activity relationships:

- Topoisomerase Inhibition : Cu(II) complexes with thiosemicarbazone ligands show IC₅₀ values <10 μM by intercalating DNA and disrupting topoisomerase-DNA binding .

- Catalytic Applications : In oxidation reactions, copper-pyrazine complexes act as Lewis acid catalysts. Kinetic studies (e.g., turnover frequency measurements) and in-situ EXAFS can elucidate active sites and reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.